1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5/c15-13(16,10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17,18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPZXQGLVOLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Precursors
Method:
Starting from commercially available difluorobenzene derivatives, selective fluorination is performed using reagents like sulfur tetrafluoride (SF₄), diethylaminosulfur trifluoride (DAST), or other electrophilic fluorinating agents under controlled conditions.
- Fluorination at specific positions on benzene rings is achieved with high regioselectivity by controlling temperature and reaction time.
- For example, the synthesis of difluorobenzene derivatives involves electrophilic substitution with fluorinating agents at mild temperatures (~0°C to 25°C).
Cross-Coupling Reactions
Method:
Transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, are employed to attach the difluorophenylmethyl group to the aromatic core bearing trifluoromethyl groups.
- Use of palladium catalysts with suitable ligands facilitates the coupling of fluorinated aryl halides with boronic acids or amines.
- These reactions are optimized at temperatures ranging from 80°C to 120°C, with inert atmospheres to prevent side reactions.
Direct Alkylation or Friedel–Crafts Alkylation
Method:
Direct alkylation of fluorinated aromatic rings with difluorophenylmethyl halides or derivatives under Lewis acid catalysis (e.g., AlCl₃) can produce the target compound.
- The process demands careful control of reaction conditions to avoid polyalkylation or overreaction.
- Solvent choice (e.g., dichloromethane, chlorobenzene) and temperature (0°C to 50°C) are critical parameters.
Industrial-Scale Preparation Insights
Fluorination of Benzene Derivatives
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Fluorination | Sulfur tetrafluoride (SF₄) | Mild heating (~25°C) | High regioselectivity | Produces difluorobenzene intermediates |
| Trifluoromethylation | Trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates | Catalytic copper or iron | Moderate to high | Introduces trifluoromethyl groups efficiently |
Coupling and Functionalization
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | Pd(PPh₃)₄, boronic acid derivatives | 80–120°C, inert atmosphere | 70–85% | Assembles the fluorinated aromatic core |
| Alkylation | Difluorophenylmethyl halides, Lewis acids | 0–50°C | 60–75% | Selectively attaches difluorophenylmethyl groups |
Notable Research Findings and Data Tables
Patent CN102516047A (Preparation of 2-(Trifluoromethyl)benzaldehyde)
- Describes hydrolysis of dichlorotoluene derivatives with water at 150–190°C under pressure.
- Fluorination of dichlorotoluene using antimony halides catalyzed fluoridation at 60–110°C, yielding high purity intermediates suitable for further coupling steps.
Patent CN101817724A (Preparation of 1,2,4-Trifluoro-benzene)
- Utilizes diazotization of 3,4-difluoroaniline with fluoboric acid, followed by high-temperature cracking at 80–300°C.
- The process is cost-effective, environmentally friendly, and scalable, with yields exceeding 98%.
Patent WO2016125185A2 (Preparation of 4-Substituted-1-(trifluoromethoxy))
- Involves nitration of trifluoromethoxy benzene, followed by chlorination and subsequent fluorination to produce target fluorinated aromatic compounds.
Summary of Key Preparation Steps
| Step | Description | Typical Conditions | Yield/Notes |
|---|---|---|---|
| Fluorination | Introduction of fluorine atoms | SF₄, DAST, or similar reagents | High regioselectivity |
| Coupling | Assembly of aromatic framework | Palladium catalysis, cross-coupling | 70–85% efficiency |
| Alkylation | Attachment of difluorophenylmethyl group | Lewis acids, controlled temperature | 60–75% efficiency |
| Purification | Chromatography, distillation | Standard techniques | Purity >98% |
Chemical Reactions Analysis
Types of Reactions
1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylmethyl-trifluoromethylbenzoic acid, while substitution reactions can produce various halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene is utilized in the development of pharmaceuticals due to its lipophilicity and ability to modulate biological activity.
- Case Study : A study demonstrated that fluorinated compounds exhibit altered pharmacokinetics and enhanced metabolic stability compared to their non-fluorinated analogs. The introduction of difluoromethyl and trifluoromethyl groups can improve the binding affinity of drug candidates to biological targets, making them more effective therapeutics .
Material Science
Fluorinated compounds are known for their unique properties such as thermal stability and resistance to solvents, making them valuable in material science.
- Application in Coatings : The compound is explored as an additive in coatings to enhance hydrophobicity and chemical resistance. Its incorporation into polymer matrices has shown improved performance in protective coatings, thus extending the lifespan of materials exposed to harsh environments .
Environmental Chemistry
The environmental impact of fluorinated compounds has been a topic of research due to their persistence and potential toxicity.
- Study on Degradation : Research indicates that this compound can undergo photodegradation under UV light, leading to less harmful byproducts. This property is crucial for assessing the environmental safety of fluorinated compounds used in industrial applications .
Mechanism of Action
The mechanism by which 1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways and processes. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares substituent patterns, synthesis yields, and key properties of structurally related compounds:
Key Observations:
- Substituent Position : Ortho-substituted trifluoromethyl groups (e.g., compound 36) exhibit higher synthetic yields (99%) compared to meta-substituted analogs (53% for compound 37) .
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance thermal and oxidative stability, as seen in compound 15a, which is synthesized via Wittig olefination for catalytic applications .
- Reactivity : Brominated analogs (e.g., 1-(bromomethyl)-2-(trifluoromethyl)benzene) serve as versatile intermediates for further functionalization, such as azide substitution () .
Biological Activity
1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique properties imparted by the difluoro and trifluoromethyl groups can influence its interactions with biological systems, making it a candidate for various applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : C9H6F5
- Molecular Weight : 202.14 g/mol
- Structure : The compound features a benzene ring substituted with a difluorophenylmethyl group and a trifluoromethyl group, which significantly alters its lipophilicity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine atoms enhances the compound's stability and may affect its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in developing therapeutic agents targeting metabolic pathways.
- Cell Signaling Modulation : It may alter cell signaling pathways, leading to changes in cellular responses such as proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 μM, indicating moderate potency against certain cancer types. This suggests a potential role as an anticancer agent, warranting further exploration into its mechanism of action and therapeutic applications.
Case Study 2: Enzyme Inhibition
In biochemical assays, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it effectively inhibited enzyme activity with IC50 values below 20 μM, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of fluorinated compounds like this compound. Modifications in the fluorine substitution pattern have been shown to significantly impact biological activity, particularly in terms of lipophilicity and enzyme affinity.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Lipophilicity (logP) | Enzyme Affinity (IC50) |
|---|---|---|
| This compound | 3.5 | <20 μM |
| Unsubstituted Phenylmethyl Benzene | 2.4 | >50 μM |
| Difluorobenzene | 3.0 | <30 μM |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(difluorophenylmethyl)-2-(trifluoromethyl)benzene, and how do reaction conditions influence regioselectivity?
Answer: The synthesis typically involves halogenation or substitution reactions. For example, bromination of trifluoromethyl-substituted benzene derivatives using bromine () with iron () or aluminum bromide () as a catalyst under controlled temperatures (0–25°C) ensures selective substitution at the desired position . For difluorophenylmethyl groups, nucleophilic substitution (e.g., using difluorobenzyl halides) or Friedel-Crafts alkylation may be employed. Key factors include solvent polarity (e.g., dichloromethane for anhydrous conditions), reaction time, and stoichiometry to minimize byproducts like positional isomers (e.g., 1,3- or 1,4-substituted derivatives) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
Answer:
- H/F NMR : The trifluoromethyl () group exhibits a singlet near ppm in F NMR. The difluorophenylmethyl group shows splitting patterns dependent on fluorine coupling () .
- IR : Stretching vibrations for bonds appear at 1100–1250 cm, while aromatic stretches occur near 1600 cm .
- HRMS : Exact mass analysis (e.g., ) confirms molecular ion peaks with isotopic patterns consistent with fluorine and carbon .
Advanced Research Questions
Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters include:
- Electron-withdrawing effects of and groups, which lower electron density at the aryl ring, favoring oxidative addition with Pd catalysts.
- Steric maps to assess accessibility of the reaction site using van der Waals radii .
Experimental validation via kinetic studies (e.g., monitoring reaction progress via F NMR) is critical to resolve discrepancies between computational predictions and observed yields .
Q. How can researchers address contradictions in biological activity data for derivatives of this compound?
Answer:
- Dose-Response Analysis : Use standardized assays (e.g., IC in enzyme inhibition) with triplicate measurements to account for variability .
- Metabolic Stability : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450-mediated degradation) via LC-MS/MS profiling of metabolites .
- Structural Analogues : Compare activity with isomers (e.g., 1,3-substituted derivatives) to isolate electronic vs. steric effects .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX programs mitigate them?
Answer:
- Disorder in Fluorine Substituents : The high thermal motion of fluorine atoms can cause ambiguous electron density. SHELXL refinement with restraints on bond lengths (1.32–1.34 Å) and anisotropic displacement parameters improves accuracy .
- Twinned Crystals : SHELXE’s twin refinement module (e.g., using HKLF5 format) can deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
Methodological Tables
Table 1. Key Synthetic Routes and Yields for Analogous Compounds
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | , , 0°C, 12 h | 85 | |
| Nucleophilic Substitution | , DMF, 80°C, 24 h | 73 | |
| Friedel-Crafts Alkylation | , , reflux | 68 |
Table 2. F NMR Chemical Shifts for Related Compounds
| Compound | (ppm) | Reference |
|---|---|---|
| 1-(Trifluoromethyl)benzene | -62.5 | |
| 1-(Difluorophenylmethyl)benzene | -58.2 (d, ) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
